molecular formula C18H15F3N4O2S B13408739 5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine CAS No. 909676-12-6

5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine

Cat. No.: B13408739
CAS No.: 909676-12-6
M. Wt: 408.4 g/mol
InChI Key: SPFNYKJCZNMLLG-UHFFFAOYSA-N
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Description

5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thienyl group, an oxadiazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the thienyl group, and the coupling of the piperidine and pyridine rings. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and trifluoroacetic anhydride. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Properties

CAS No.

909676-12-6

Molecular Formula

C18H15F3N4O2S

Molecular Weight

408.4 g/mol

IUPAC Name

[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)14-4-3-12(10-22-14)17(26)25-7-5-11(6-8-25)16-23-15(24-27-16)13-2-1-9-28-13/h1-4,9-11H,5-8H2

InChI Key

SPFNYKJCZNMLLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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